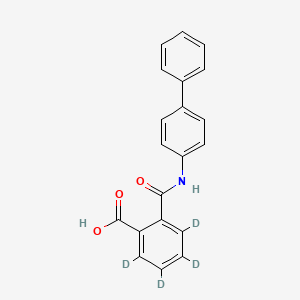
Kartogenin-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kartogenin-d4 is a deuterated derivative of Kartogenin, a small molecule known for its ability to induce chondrogenic differentiation of mesenchymal stem cells. This compound has garnered significant attention in the field of regenerative medicine, particularly for its potential in cartilage repair and regeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Kartogenin-d4 involves the incorporation of deuterium atoms into the Kartogenin molecule. This can be achieved through various methods, including the use of deuterated reagents and solvents during the synthesis process. One common approach is the use of deuterated solvents in the hydrogenation step, which replaces hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the compound and remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Kartogenin-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted compounds. These derivatives can have different biological activities and applications .
Scientific Research Applications
Kartogenin-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of deuterium incorporation on chemical reactions and stability.
Biology: Investigated for its role in promoting chondrogenic differentiation and cartilage regeneration.
Medicine: Explored as a potential therapeutic agent for treating osteoarthritis and other cartilage-related disorders.
Industry: Utilized in the development of advanced biomaterials for tissue engineering and regenerative medicine
Mechanism of Action
Kartogenin-d4 exerts its effects by modulating the CBFβ-RUNX1 transcriptional program, which is crucial for chondrogenic differentiation. The compound binds to the filamin A protein, leading to the activation of the CBFβ-RUNX1 pathway. This activation promotes the differentiation of mesenchymal stem cells into chondrocytes, thereby enhancing cartilage formation and repair .
Comparison with Similar Compounds
Similar Compounds
Kartogenin: The non-deuterated form of Kartogenin-d4, known for its chondrogenic properties.
Curcumin: Another compound investigated for its potential in cartilage regeneration.
TGF-β3: A growth factor commonly used in cartilage tissue engineering
Uniqueness of this compound
This compound is unique due to its deuterium incorporation, which can enhance the stability and bioavailability of the compound. This makes it a promising candidate for long-term therapeutic applications compared to its non-deuterated counterpart .
Properties
Molecular Formula |
C20H15NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2,3,4,5-tetradeuterio-6-[(4-phenylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C20H15NO3/c22-19(17-8-4-5-9-18(17)20(23)24)21-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24)/i4D,5D,8D,9D |
InChI Key |
SLUINPGXGFUMLL-DOGSKSIHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















